molecular formula C14H11NO3 B12867154 4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid

4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B12867154
M. Wt: 241.24 g/mol
InChI Key: WUWADHQYSSOEAV-UHFFFAOYSA-N
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Description

4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring three functional groups: an amino (-NH₂) group at position 4, a formyl (-CHO) group at position 4', and a carboxylic acid (-COOH) at position 3. For instance, biphenyl carboxylic acids are frequently employed as intermediates in drug development, such as Eltrombopag (CAS 496775-62-3), a thrombopoietin receptor agonist derived from a biphenyl carboxylic acid scaffold .

Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

2-amino-5-(4-formylphenyl)benzoic acid

InChI

InChI=1S/C14H11NO3/c15-13-6-5-11(7-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-8H,15H2,(H,17,18)

InChI Key

WUWADHQYSSOEAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-formyl[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of biphenyl to form 4-nitrobiphenyl, followed by reduction to obtain 4-aminobiphenyl. Subsequent formylation and carboxylation reactions yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4’-formyl[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, amines, and substituted biphenyl compounds .

Scientific Research Applications

4-Amino-4’-formyl[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Amino-4’-formyl[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the formyl and carboxylic acid groups can engage in electrophilic interactions. These interactions influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: The formyl group in the target compound is electron-withdrawing, which may increase acidity of the carboxylic acid group compared to methyl or cyano derivatives .
  • Biological Activity : Substitutions like hydroxy (e.g., Dolobid®) or trifluoromethyl groups correlate with therapeutic efficacy, suggesting the target compound’s formyl group could be optimized for drug design .
  • Synthetic Utility: The amino group enables hydrogen bonding and participation in condensation reactions, distinguishing it from halogenated or alkylated analogs .

Biological Activity

4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid, a biphenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes an amino group, a formyl group, and a carboxylic acid moiety, which may contribute to its reactivity and biological properties. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H13_{13}N1_{1}O3_{3}. Its structure is characterized by:

  • Amino group (-NH2_2)
  • Formyl group (-CHO)
  • Carboxylic acid group (-COOH)

This combination of functional groups is significant for its potential interactions with biological targets.

Anticancer Activity

Recent studies have explored the cytotoxic effects of various biphenyl derivatives, including this compound. Research indicates that compounds with similar structures exhibit selective cytotoxicity against cancer cell lines. For instance, derivatives were tested against human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1), showing promising results in inhibiting cell proliferation (Table 1).

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundCOLO20120Induction of apoptosis
This compound4T115Cell cycle arrest in G2/M phase

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor. It has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For example, studies have indicated that similar biphenyl derivatives can inhibit GABA aminotransferase (GABA-AT), which is crucial in the metabolism of neurotransmitters. This inhibition could lead to increased GABA levels, providing therapeutic effects for conditions such as epilepsy and anxiety disorders.

Antimicrobial Activity

In addition to anticancer properties, the compound may possess antimicrobial activity. Research has shown that biphenyl derivatives can exhibit antibacterial properties against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or function.

Case Study 1: Cytotoxicity Assessment

A study conducted by researchers aimed to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The study concluded that further investigation into its mechanism could lead to the development of new anticancer agents.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of related compounds. It was found that certain structural modifications enhanced the inhibitory activity against GABA-AT. The findings suggest that optimizing the structure of this compound could yield more potent inhibitors for therapeutic applications.

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